molecular formula C20H23NOS B5765328 N-cyclohexyl-4-[(phenylthio)methyl]benzamide

N-cyclohexyl-4-[(phenylthio)methyl]benzamide

Cat. No. B5765328
M. Wt: 325.5 g/mol
InChI Key: FPRNHESRVLHXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[(phenylthio)methyl]benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. CTB belongs to the family of benzamides, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[(phenylthio)methyl]benzamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which results in a decrease in dopamine release. N-cyclohexyl-4-[(phenylthio)methyl]benzamide also inhibits the activity of protein kinase C, which may contribute to its biological effects.
Biochemical and Physiological Effects
N-cyclohexyl-4-[(phenylthio)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is involved in the regulation of movement. N-cyclohexyl-4-[(phenylthio)methyl]benzamide has also been shown to inhibit the proliferation of cancer cells, which may be due to its inhibition of protein kinase C.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-4-[(phenylthio)methyl]benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-cyclohexyl-4-[(phenylthio)methyl]benzamide is also relatively easy to synthesize, which makes it accessible to researchers. One limitation of using N-cyclohexyl-4-[(phenylthio)methyl]benzamide is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the use of N-cyclohexyl-4-[(phenylthio)methyl]benzamide in scientific research. One direction is to further explore its potential as a pharmacological tool for the treatment of neurological disorders such as Parkinson's disease. Another direction is to investigate its potential as an anticancer agent. Additionally, the development of N-cyclohexyl-4-[(phenylthio)methyl]benzamide derivatives with improved solubility and potency may expand its potential applications in research.

Synthesis Methods

The synthesis of N-cyclohexyl-4-[(phenylthio)methyl]benzamide involves the reaction of N-cyclohexyl-4-aminobenzamide with phenylmethanethiol in the presence of a catalyst such as palladium on carbon. The reaction occurs under mild conditions and yields N-cyclohexyl-4-[(phenylthio)methyl]benzamide as a white solid with a high purity.

Scientific Research Applications

N-cyclohexyl-4-[(phenylthio)methyl]benzamide has been used in various scientific research studies due to its potential as a pharmacological tool. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. N-cyclohexyl-4-[(phenylthio)methyl]benzamide has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.

properties

IUPAC Name

N-cyclohexyl-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c22-20(21-18-7-3-1-4-8-18)17-13-11-16(12-14-17)15-23-19-9-5-2-6-10-19/h2,5-6,9-14,18H,1,3-4,7-8,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRNHESRVLHXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[(phenylsulfanyl)methyl]benzamide

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